Nonan-3-yl acetate
CAS No.: 60826-15-5
Cat. No.: VC3906873
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60826-15-5 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | nonan-3-yl acetate |
| Standard InChI | InChI=1S/C11H22O2/c1-4-6-7-8-9-11(5-2)13-10(3)12/h11H,4-9H2,1-3H3 |
| Standard InChI Key | GPBFEZPGSQXMPX-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CC)OC(=O)C |
| Canonical SMILES | CCCCCCC(CC)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Nonan-3-yl acetate, systematically named nonan-3-yl acetate (CAS 60826-15-5), is an ester derived from the condensation of 3-nonanol and acetic acid. Its molecular structure features a nine-carbon chain with an acetate group at the third position, resulting in the IUPAC name nonan-3-yl acetate. The compound’s SMILES notation, CCCCCCC(CC)OC(=O)C, and InChIKey, GPBFEZPGSQXMPX-UHFFFAOYSA-N, provide unambiguous identifiers for its branched configuration .
The molecular weight of 186.29 g/mol and a refractive index of 1.416–1.423 at 20°C reflect its moderate polarity . XLogP3-AA calculations confirm its lipophilic nature (logP = 4.24), which influences its solubility in organic solvents and retention in hydrophobic matrices .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.29 g/mol | |
| Refractive Index | 1.416–1.423 @ 20°C | |
| logP (octanol-water) | 4.24 |
Physicochemical and Organoleptic Properties
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 224–225°C @ 760 mmHg | |
| Vapor Pressure | 0.158 mmHg @ 25°C | |
| Flash Point | 181°F (TCC) | |
| Specific Gravity | 0.854–0.864 @ 25°C |
Sensory Profile
The compound’s odor is described as a blend of herbal, fruity, and ethereal notes, with applications in floral perfumes and synthetic flavor formulations . Its low odor threshold and persistence make it valuable in creating long-lasting fragrance bases.
Applications in Industry
Flavor and Fragrance Formulations
Nonan-3-yl acetate is a staple in the flavor and fragrance sector, contributing to products ranging from baked goods to luxury perfumes. Its GRAS (Generally Recognized As Safe) status under JECFA guidelines permits use in food additives, particularly in fruit-flavored beverages and confectioneries .
Functional Fluids and Solvents
With a logP of 4.24, the compound serves as a co-solvent in pesticide formulations and cosmetic emulsions, enhancing the solubility of hydrophobic active ingredients .
Recent Advances and Research Directions
Although current literature focuses on related esters, recent studies emphasize green synthesis methods, such as enzymatic catalysis, to improve yield and sustainability. Computational models predicting collision cross-sections (CCS) for mass spectrometry applications highlight its potential in analytical chemistry .
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